N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide
Overview
Description
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide: is a chemical compound with a complex structure that includes a cyclohexyl group, a benzodioxin moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with cyclohexylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as N,N-dimethylformamide and catalysts like lithium hydride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under conditions involving catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
- N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetamide
- N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide
- N-Cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(4-fluorobenzyl)acetamide
Comparison: Compared to these similar compounds, N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-12-6-2-1-3-7-12)10-13-11-19-14-8-4-5-9-15(14)20-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJAHRCCTZSKDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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